molecular formula C12H17NO4 B14384847 Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate CAS No. 88721-68-0

Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate

Cat. No.: B14384847
CAS No.: 88721-68-0
M. Wt: 239.27 g/mol
InChI Key: PFHJKPZUHWCEMO-UHFFFAOYSA-N
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Description

Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds with one nitrogen atom. This particular compound is characterized by the presence of two ethyl ester groups at the 2 and 3 positions, and two methyl groups at the 1 and 4 positions on the pyrrole ring. It is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate typically involves the Knorr pyrrole synthesis. This method starts with the reaction of ethyl acetoacetate with ethyl formate in the presence of sodium ethoxide to form the intermediate ethyl 3-oxobutanoate. This intermediate then undergoes cyclization with ammonia or an amine to yield the pyrrole ring structure. The final product is obtained by esterification with ethanol under acidic conditions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and esterification steps.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the 2 and 3 positions of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

The major products formed from these reactions include pyrrole-2,3-dicarboxylic acids, pyrrole alcohols, and various substituted pyrrole derivatives .

Scientific Research Applications

Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that exert specific effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with different substitution pattern.

    Diethyl 1-hydroxy-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate: Contains a hydroxyl group instead of a methyl group.

    Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate: Another isomer with different ester positions.

Uniqueness

Diethyl 1,4-dimethyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

88721-68-0

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

diethyl 1,4-dimethylpyrrole-2,3-dicarboxylate

InChI

InChI=1S/C12H17NO4/c1-5-16-11(14)9-8(3)7-13(4)10(9)12(15)17-6-2/h7H,5-6H2,1-4H3

InChI Key

PFHJKPZUHWCEMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=C1C)C)C(=O)OCC

Origin of Product

United States

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